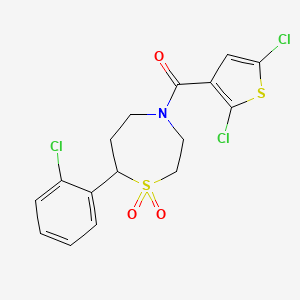![molecular formula C14H16FN3O B2592676 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea CAS No. 1311494-95-7](/img/structure/B2592676.png)
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea, also known as PF-04457845, is a small molecule inhibitor that acts on the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme is responsible for breaking down endocannabinoids, which are molecules that regulate several physiological processes such as pain, inflammation, and appetite. PF-04457845 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea acts as a reversible inhibitor of FAAH enzyme. FAAH is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes. The endocannabinoids act on cannabinoid receptors such as CB1 and CB2, which are present in several tissues and organs.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes such as pain, inflammation, and appetite. The endocannabinoids act on cannabinoid receptors such as CB1 and CB2, which are present in several tissues and organs. The activation of CB1 receptors can lead to analgesic and anti-inflammatory effects, while the activation of CB2 receptors can lead to immunomodulatory effects.
实验室实验的优点和局限性
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity towards FAAH enzyme, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, this compound has some limitations as well. It has a short half-life in vivo, which can limit its therapeutic potential. It also has some off-target effects, which can complicate the interpretation of results.
未来方向
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has several potential future directions for research. It can be studied further for its therapeutic potential in various diseases such as pain, anxiety, and inflammation. It can also be used as a tool to study the role of endocannabinoids in various physiological processes. Further research can also be done to optimize its pharmacokinetic properties and minimize its off-target effects. Additionally, it can be used as a starting point for the development of other FAAH inhibitors with improved properties.
合成方法
The synthesis of 1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea involves several steps starting from commercially available starting materials. The key step involves the reaction of 4-fluoroaniline with 1-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The final product is obtained after purification by column chromatography.
科学研究应用
1-(4-Fluorophenyl)-3-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]urea has been extensively studied for its potential therapeutic applications in various diseases such as pain, anxiety, and inflammation. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate several physiological processes. In preclinical studies, this compound has shown promising results in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic effects in animal models of anxiety.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(1-prop-2-ynylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-2-8-18-9-7-13(10-18)17-14(19)16-12-5-3-11(15)4-6-12/h1,3-6,13H,7-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJRRZFCIOGMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione](/img/structure/B2592594.png)

![2-(2-chloro-6-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2592596.png)
![N-[3-(oxan-4-yloxy)propyl]prop-2-enamide](/img/structure/B2592597.png)



![8,10-dimethyl-N-phenyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592606.png)
![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)
![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)

![2-Chloro-1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592613.png)
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)
![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2592616.png)